4-(Methoxycarbonyl)nicotinic acid
Overview
Description
4-(Methoxycarbonyl)nicotinic acid is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 . The IUPAC name for this compound is 4-(methoxycarbonyl)nicotinic acid . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 4-(Methoxycarbonyl)nicotinic acid is 1S/C8H7NO4/c1-13-8(12)5-2-3-9-4-6(5)7(10)11/h2-4H,1H3,(H,10,11) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-(Methoxycarbonyl)nicotinic acid is a solid at room temperature .Scientific Research Applications
Receptors and Pharmacological Effects
PUMA-G and HM74 as Receptors : 4-(Methoxycarbonyl)nicotinic acid, as a derivative of nicotinic acid, is relevant in pharmacology. PUMA-G and HM74 have been identified as receptors for nicotinic acid, mediating its anti-lipolytic effect in adipose tissue. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation, crucial for its lipid-lowering action in vivo (Tunaru et al., 2003).
Herbicidal Activity and SAR Study : Derivatives of nicotinic acid have been synthesized and demonstrated herbicidal activity against certain weeds. This suggests potential applications of 4-(Methoxycarbonyl)nicotinic acid in agriculture for weed control (Yu et al., 2021).
Mechanism of Action Studies
- High and Low Affinity Receptors Identification : Research on nicotinic acid has led to the identification of high and low affinity receptors, HM74 and HM74A. These receptors play a critical role in the drug's action in dyslipidemia treatment, which could be relevant for derivatives like 4-(Methoxycarbonyl)nicotinic acid (Wise et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Methoxycarbonyl)nicotinic acid is thought to be the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. They are ionotropic receptors composed of five homomeric or heteromeric subunits .
Mode of Action
4-(Methoxycarbonyl)nicotinic acid interacts with its targets, the nAChRs, in a manner similar to that of other nicotinic acid derivatives. It is thought to promote the release of prostaglandin D2 , which is strictly locally-acting due to its short half-life . This interaction with nAChRs can influence both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
It is known that nicotinic acid and its derivatives are involved in the synthesis and salvage pathways ofNAD+ , a crucial coenzyme in cellular metabolism .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
The result of the action of 4-(Methoxycarbonyl)nicotinic acid is likely to involve peripheral vasodilation, enhancing local blood flow at the site of application . This can lead to relief from muscle and joint pain .
properties
IUPAC Name |
4-methoxycarbonylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-4-6(5)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYEIURVSRKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316387 | |
Record name | 4-(Methoxycarbonyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)nicotinic acid | |
CAS RN |
24202-74-2 | |
Record name | 24202-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methoxycarbonyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxycarbonyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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